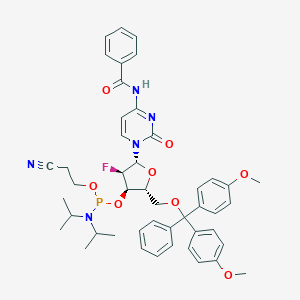

Phosphoramidite de 2'-F-Bz-dC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine est un nucléoside modifié utilisé dans la synthèse d'oligonucléotides, tels que l'ADN et l'ARN. Ce composé est particulièrement précieux dans le domaine de la recherche sur les acides nucléiques en raison de sa stabilité accrue et de sa résistance à la dégradation par les nucléases . Il est couramment utilisé dans la synthèse d'oligonucléotides antisens, qui sont conçus pour se lier à des séquences d'ARN spécifiques et inhiber leur fonction .

Applications De Recherche Scientifique

2’-Fluoro-Benzoyl-2’-deoxycytidine Phosphoramidite has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

2’-F-Bz-dC Phosphoramidite, also known as 2’-Fluoro-N4-benzoyl-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite, is primarily used in the synthesis of oligoribonucleotides . These oligoribonucleotides can be DNA, RNA, or their analogs . The compound’s primary targets are therefore the nucleic acid sequences that these oligoribonucleotides are designed to interact with .

Mode of Action

The compound interacts with its targets by hybridizing to the complementary nucleic acid sequences . The 2’-Fluoro modification in the compound helps the nucleosides adopt an RNA-type sugar conformation, which is more thermodynamically stable than the DNA-type sugar conformation . This increased stability enhances the compound’s binding affinity to its targets .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis and function of nucleic acids . By forming stable duplexes with RNA, the compound can inhibit the replication of viruses . It can also be used to synthesize antisense oligonucleotide analogs, which can induce apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound is used in the synthesis of oligoribonucleotides, which suggests that its bioavailability would depend on the properties of the resulting oligoribonucleotides .

Result of Action

The compound’s action results in the formation of stable duplexes with RNA, which can inhibit the replication of viruses . When used to synthesize antisense oligonucleotide analogs, the compound can induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . The compound’s efficacy can also be influenced by the presence of nucleases, although the corresponding phosphorothioate linkages are highly resistant .

Analyse Biochimique

Biochemical Properties

2’-F-Bz-dC Phosphoramidite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for the synthesis of oligoribonucleotides .

Cellular Effects

The effects of 2’-F-Bz-dC Phosphoramidite on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2’-F-Bz-dC Phosphoramidite is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-F-Bz-dC Phosphoramidite change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-F-Bz-dC Phosphoramidite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-F-Bz-dC Phosphoramidite is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2’-F-Bz-dC Phosphoramidite is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-F-Bz-dC Phosphoramidite and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine implique plusieurs étapes :

Protection des groupes hydroxyle : Les groupes hydroxyle du nucléoside sont protégés à l'aide de groupes protecteurs appropriés afin d'éviter des réactions indésirables lors des étapes suivantes.

Fluorination : Le groupe hydroxyle en 2’ est fluoré sélectivement pour introduire le groupe fluoro.

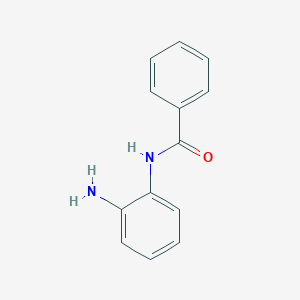

Benzoylation : Le groupe amino de la base cytidine est protégé par benzoylation.

Méthodes de production industrielle

La production industrielle du Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine implique généralement des synthétiseurs automatisés qui effectuent les réactions chimiques séquentielles nécessaires à la synthèse d'oligonucléotides. Ces synthétiseurs ajoutent des phosphoramidites de la direction 3’ à 5’, permettant une production efficace et à haut débit .

Analyse Des Réactions Chimiques

Types de réactions

Le Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine subit plusieurs types de réactions chimiques :

Oxydation : L'intermédiaire triester de phosphite formé pendant la synthèse d'oligonucléotides est oxydé en triester de phosphate.

Substitution : Le groupe fluoro peut participer à des réactions de substitution nucléophile.

Déprotection : Les groupes protecteurs sont éliminés dans des conditions spécifiques pour donner le produit oligonucléotidique final.

Réactifs et conditions courants

Agents oxydants : L'iode dans le tétrahydrofurane et l'eau est couramment utilisé pour l'oxydation.

Agents de déprotection : L'hydroxyde d'ammonium est utilisé pour éliminer les groupes protecteurs.

Principaux produits

Les principaux produits formés à partir de ces réactions sont des oligonucléotides avec une stabilité accrue et une résistance à la dégradation par les nucléases, ce qui les rend adaptés à diverses applications de recherche et thérapeutiques .

4. Applications de la recherche scientifique

Le Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans la synthèse d'oligonucléotides modifiés pour des études structurales et de mutagenèse.

Industrie : Appliqué dans la production de tests diagnostiques et d'oligonucléotides thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action du Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine implique son incorporation dans les oligonucléotides, qui se lient ensuite aux séquences d'ARN complémentaires. Cette liaison peut inhiber la fonction de l'ARN cible, conduisant au silençage des gènes ou à l'inhibition de la réplication virale. Le groupe fluoro améliore la stabilité et l'affinité de liaison de l'oligonucléotide, tandis que le groupe benzoyle fournit une protection supplémentaire contre la dégradation par les nucléases .

Comparaison Avec Des Composés Similaires

Composés similaires

- Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxyadénosine

- Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxyguanosine

- Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxyuridine

Unicité

Le Phosphoramidite de 2’-Fluoro-Benzoyl-2’-désoxycytidine est unique en raison de ses modifications spécifiques qui améliorent la stabilité et l'affinité de liaison. La présence du groupe fluoro en position 2’ et la protection benzoyle du groupe amino offrent un équilibre de stabilité et de réactivité, ce qui le rend particulièrement adapté aux applications thérapeutiques .

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.